7-Methyl-1H-pyrazolo[4,3-c]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
7-methyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-8-3-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACMDPWXNOVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719720 | |
| Record name | 7-Methyl-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-76-8 | |
| Record name | 7-Methyl-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methyl 1h Pyrazolo 4,3 C Pyridine and Its Derivatives
Strategic Approaches to Pyrazolo[4,3-c]pyridine Core Construction
The assembly of the fused bicyclic pyrazolo[4,3-c]pyridine system can be achieved by two primary retrosynthetic disconnections. These approaches offer flexibility in accessing a diverse range of substituted analogs.
One major strategy involves the construction of a pyridine (B92270) ring fused to an existing pyrazole (B372694) core. researchgate.net This approach typically starts with appropriately functionalized pyrazole derivatives, such as aminopyrazoles, which can undergo cyclization reactions with various reagents to form the pyridine portion of the fused ring system. The specific reagents and conditions employed dictate the substitution pattern on the newly formed pyridine ring.
Conversely, the pyrazole ring can be constructed onto a functionalized pyridine precursor. researchgate.net This method often utilizes substituted pyridines bearing reactive groups that can participate in cyclization reactions with hydrazine (B178648) or its derivatives to form the pyrazole ring. This strategy is particularly useful for introducing substituents onto the pyridine ring at an early stage of the synthesis.
Specific Chemical Transformations for the Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine
Several specific and efficient methods have been developed for the synthesis of this compound and related structures. These methodologies often employ multicomponent reactions or specialized cyclization techniques to achieve the desired molecular architecture.
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to complex molecules like pyrazolo[4,3-c]pyridines. A notable example involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydrazine derivatives. While specific details for the synthesis of the 7-methyl analog were not found in the provided search results, the general principle of MCRs in synthesizing related pyrazolopyridine systems is well-established. rsc.orgthieme-connect.de These reactions often proceed through a cascade of events, forming multiple bonds in a single synthetic operation, which is a significant advantage in terms of efficiency and sustainability.
The synthesis of pyrazolo[4,3-c]pyridines can be effectively achieved through the use of dienamine intermediates. nih.gov For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized from a dienamine derived from dimethyl acetonedicarboxylate. nih.gov The condensation of this dienamine with various amines containing sulfonamide fragments leads to the formation of the target pyrazolo[4,3-c]pyridines in good yields. nih.gov This method allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety. nih.gov
Table 1: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides via Dienamine Intermediates
| Starting Dienamine | Amine Reagent | Product | Yield (%) |
| Dienamine 2 | Amines with sulfonamide fragments | Pyrazolo[4,3-c]pyridines 1a–f | 72-88 |
| Data sourced from a study on the synthesis of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. nih.gov |
A powerful method for constructing the pyrazolo[4,3-c]pyridine scaffold involves diazotization-mediated transformations. For example, the synthesis of a 7-bromo-1H-pyrazolo[4,3-b]pyridine has been reported starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide. chemicalbook.com This process involves treatment with an organic nitrite, such as isopentyl nitrite, which facilitates a diazotization and subsequent intramolecular cyclization to form the fused pyrazole ring. chemicalbook.com While this example illustrates the formation of a pyrazolo[4,3-b]pyridine, similar principles could be adapted for the synthesis of the [4,3-c] isomer, potentially starting from a suitably substituted 2-amino-5-methylpyridine (B29535) derivative.
Elucidating Reaction Mechanisms in this compound Synthesis
The formation of the pyrazolo[4,3-c]pyridine core often involves a series of intricate reaction steps. Understanding the mechanistic underpinnings of these transformations is crucial for optimizing reaction conditions and achieving desired product yields and purity.
Mechanistic Pathways of Azo-coupling, Deacylation, and Intramolecular Pyrazole Ring Annulations
A prominent strategy for the synthesis of pyrazolopyridines involves a one-pot sequence that combines azo-coupling, deacylation, and intramolecular pyrazole ring annulation, often as a modification of the Japp-Klingemann reaction. nih.govnih.gov While much of the detailed research has focused on the pyrazolo[4,3-b]pyridine isomer, the fundamental mechanistic principles can be extrapolated to the synthesis of the [4,3-c] scaffold.
The synthesis would likely commence with a suitably substituted pyridine derivative, such as a 3-amino-4-methylpyridine (B17607) bearing an activating group. This substrate would undergo an azo-coupling reaction with a diazonium salt. The diazonium ion acts as an electrophile, attacking the carbon atom positioned ortho to the amino group of the pyridine ring. This coupling is facilitated by the electron-donating nature of the amino group, which activates the pyridine ring towards electrophilic attack.
Following the azo-coupling, a deacylation step is typically necessary. In many variants of the Japp-Klingemann reaction, the starting material contains an acyl group that is cleaved under the reaction conditions. This cleavage is often base-mediated and results in the formation of a key hydrazone intermediate.
The final and crucial step is the intramolecular pyrazole ring annulation . This is an intramolecular cyclization where a nucleophilic nitrogen atom of the hydrazone attacks an electrophilic site on the pyridine ring, leading to the formation of the fused pyrazole ring. In the context of synthesizing this compound, this would involve the formation of the new nitrogen-nitrogen bond and the closure of the five-membered pyrazole ring fused to the pyridine core. The reaction is typically promoted by heat or the presence of a catalyst and results in the aromatic pyrazolopyridine system. An efficient method for the synthesis of the isomeric pyrazolo[4,3-b]pyridines has been developed utilizing stable arenediazonium tosylates in a one-pot process that combines these steps. nih.govnih.gov
A plausible reaction pathway is outlined in the table below, adapted from related syntheses:
| Step | Transformation | Reagents and Conditions | Intermediate/Product |
| 1 | Azo-coupling | Arenediazonium salt, mild base | Azo-substituted pyridine |
| 2 | Deacylation | Base (e.g., pyrrolidine) | Hydrazone intermediate |
| 3 | Ring Annulation | Heat or catalyst | This compound |
Regiochemical Control and Stereochemical Considerations in Synthetic Routes
Regiochemical control is a paramount challenge in the synthesis of pyrazolopyridines, as multiple isomeric products can potentially form. The substitution pattern on the initial pyridine ring is the primary determinant of the final product's regiochemistry. To synthesize the this compound, the cyclization must occur at the C4 and C3 positions of the pyridine ring.
One established strategy to achieve this involves starting with a 3-amino-4-picoline derivative. researchgate.net The methyl group at the 4-position of the pyridine ring will become the 7-methyl group in the final product. The key to ensuring the correct [4,3-c] fusion is the strategic placement of other functional groups that direct the cyclization. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which are tautomers of the [4,3-c] system, has been achieved with high regioselectivity. rsc.org These methods often employ selective metalation to introduce functional groups at specific positions, thereby controlling the subsequent cyclization and functionalization steps. rsc.org
The choice of reaction conditions, including the base and solvent, can also influence the regiochemical outcome. In the synthesis of related heterocyclic systems, it has been observed that the relative electrophilicity of different positions on the pyridine ring can be modulated by the reaction medium, thus favoring one cyclization pathway over another.
Stereochemical considerations are generally not a primary concern in the synthesis of the aromatic this compound core itself, as it is a planar molecule. However, if the synthetic route involves chiral auxiliaries or catalysts, or if the substituents introduced onto the pyrazolopyridine ring create chiral centers, then stereochemistry becomes a critical aspect. For instance, in the synthesis of tetrahydro-1H-pyrazolo[4,3-c]pyridines via intramolecular nitrilimine cycloaddition, the product was obtained as a mixture of diastereomers. nih.gov For the synthesis of the aromatic parent compound, these considerations are typically not applicable unless a chiral derivative is being targeted.
Chemical Reactivity and Functional Group Transformations of 7 Methyl 1h Pyrazolo 4,3 C Pyridine
Regioselective Functionalization and Derivatization at the Pyrazole (B372694) and Pyridine (B92270) Moieties
The pyrazolo[4,3-c]pyridine core offers multiple sites for functionalization. The reactivity of each position is governed by the electronic interplay between the electron-rich pyrazole ring and the electron-deficient pyridine ring.
Selective Functionalization at the 7-Position of the Pyridine Ring
The methyl group at the C-7 position is a key site for initial synthetic modifications. While direct functionalization of the methyl group itself can be challenging, the adjacent C-7 carbon of the pyridine ring is a target for selective reactions. Research on the related pyrazolo[3,4-c]pyridine scaffold has demonstrated that selective metalation at the C-7 position can be achieved using a strong, non-nucleophilic base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex). rsc.org This metalation generates a nucleophilic organometallic intermediate that can react with various electrophiles, allowing for the introduction of a wide range of functional groups at this specific site. rsc.org This strategy provides a pathway to elaborate the core structure, which is essential for developing derivatives with tailored properties. rsc.org
Impact of Substituents on Electronic Properties and Reaction Pathways
The substituents on the pyrazolo[4,3-c]pyridine core significantly influence its electronic landscape and, consequently, its reaction pathways. The 7-methyl group, being an electron-donating group, slightly increases the electron density of the pyridine ring, which can affect the regioselectivity of electrophilic substitution reactions. This contrasts with unsubstituted pyrazolopyridines or those bearing electron-withdrawing groups.
Furthermore, the methyl group at the 7-position introduces steric hindrance that can direct incoming reagents to other, less hindered positions. The choice of substituents on the pyrazole nitrogen (at the N-1 or N-2 position) also plays a critical role. Bulky protecting groups or functional moieties at these positions can sterically shield adjacent sites and electronically modulate the entire fused ring system, thereby altering reactivity and guiding the outcome of subsequent transformations. rsc.org
Electrophilic and Nucleophilic Substitution Reactions of the Pyrazolo[4,3-c]pyridine Core
The dual nature of the fused ring system—an electron-rich pyrazole and an electron-deficient pyridine—allows for both electrophilic and nucleophilic substitution reactions, although the conditions required can vary significantly.
Halogenation, Nitration, and Sulfonation on the Pyridine Moiety
Electrophilic aromatic substitution on the pyridine ring of pyrazolopyridines is generally challenging due to the ring's electron-deficient character, often requiring harsh reaction conditions. chemrxiv.orgyoutube.com
Halogenation: Direct halogenation of the pyridine moiety typically requires strong Lewis acids and elevated temperatures. chemrxiv.org However, alternative strategies involving a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates have been developed for pyridines, offering high regioselectivity under milder conditions. chemrxiv.orgnih.gov For the pyrazolo[4,3-c]pyridine system, halogenation can also be directed to specific positions. For instance, studies on the related pyrazolo[1,5-a]pyrimidines have shown that C3-halogenation can be achieved efficiently using potassium halide salts and a hypervalent iodine(III) reagent. researchgate.net
Nitration: Nitration reactions on similar pyrazolopyridine systems, such as pyrazolo[4,3-b]pyridines, have been reported as part of synthetic sequences, often targeting the pyridine ring. nih.gov These reactions typically employ standard nitrating agents like nitric acid in a sulfuric acid medium.
Sulfonation: The introduction of a sulfonyl group can be achieved through various methods. Electrochemical sulfonylation has emerged as a modern technique for the meta-C–H functionalization of pyridines. nih.gov More directly relevant, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized by condensing dienamines with amines containing sulfonamide fragments, demonstrating a practical route to this class of compounds. nih.gov
Table 1: Electrophilic Substitution Reactions on Pyridine and Related Heterocycles
| Reaction Type | Reagent/Conditions | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Bromination | NBS, -78°C, CH₂Cl₂ | 2-Substituted Zincke Imine | Highly selective 3-bromination | nih.gov |
| Iodination | NIS, rt, 5 min | 2-Substituted Zincke Imine | Highly selective 3-iodination (92% yield) | nih.gov |
| Sulfonylation | Sodium sulfinates, electrolysis | Pyridines | meta-Sulfonated pyridines | nih.gov |
| Sulfonamide Synthesis | Dienamine condensation with sulfonamide-amines | Dimethyl acetonedicarboxylate derivative | Pyrazolo[4,3-c]pyridine sulfonamides (72-88% yield) | nih.gov |
Alkylation and Acylation Strategies
Alkylation and acylation are fundamental transformations for modifying the pyrazolopyridine scaffold, most commonly occurring at the pyrazole nitrogen.
The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, followed by quenching with an alkylating or acylating agent. N-alkylation and the introduction of protecting groups (like SEM) at the N-1 and N-2 positions of pyrazolo[3,4-c]pyridines have been systematically demonstrated. rsc.org Acylation reactions, such as formylation and acetylation, have been reported for related pyrazolo[1,5-c]pyrimidine (B12974108) systems, typically occurring at a hydrazino-substituent, which can then be cyclized to form a fused triazole ring. mdpi.com These reactions highlight the nucleophilicity of nitrogen atoms within the broader pyrazolopyrimidine family.
Table 2: Alkylation and Acylation Reactions on Pyrazolopyridines and Related Systems
| Reaction Type | Reagent/Conditions | Position | Substrate | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, Base | N-1 / N-2 | 5-Halo-1H-pyrazolo[3,4-c]pyridine | rsc.org |
| Formylation | Ethyl formate | Hydrazino group | 7-Hydrazinopyrazolo[1,5-c]pyrimidine | mdpi.com |
| Acetylation | Acetic acid or Acetic anhydride | Hydrazino group | 7-Hydrazinopyrazolo[1,5-c]pyrimidine | mdpi.com |
Oxidation and Reduction Pathways of 7-Methyl-1H-pyrazolo[4,3-c]pyridine
The oxidation and reduction of the this compound core can selectively modify the heterocyclic system.
Oxidation: The pyridine nitrogen atom is susceptible to oxidation, typically using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. This reaction leads to the formation of the corresponding N-oxide. The introduction of an N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and modifying the regioselectivity of other transformations.
Reduction: The pyridine ring can undergo reduction under various conditions. Catalytic hydrogenation or treatment with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the pyridine moiety to the corresponding di- or tetrahydro-pyridinyl derivative. The specific outcome and degree of reduction depend on the chosen reagent and reaction conditions. The pyrazole ring is generally more resistant to reduction than the pyridine ring.
Table 3: Summary of Oxidation and Reduction Pathways
| Transformation | Reagent | Potential Product | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate or Hydrogen peroxide | This compound N-oxide | |
| Reduction | Sodium borohydride or Lithium aluminum hydride | Dihydro- or Tetrahydro-7-methyl-1H-pyrazolo[4,3-c]pyridine |
Oxidative Transformations to N-Oxides and Other Derivatives
The pyridine nitrogen atom in the pyrazolo[4,3-c]pyridine system can be selectively oxidized to form the corresponding N-oxide. thieme-connect.de This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a solution of hydrogen peroxide in acetic acid. youtube.com The formation of the N-oxide has a profound impact on the reactivity of the heterocyclic ring. thieme-connect.de
The resulting N-oxide introduces a formally negatively charged oxygen and a positively charged nitrogen, which alters the electron distribution across the aromatic system. thieme-connect.de This modification makes the positions ortho (C4) and para (C6) to the nitrogen atom more electron-deficient and thus susceptible to nucleophilic attack. thieme-connect.deyoutube.com The N-oxide group itself can act as a leaving group after activation, facilitating a range of deoxygenative functionalization reactions. researchgate.net Furthermore, heteroaromatic N-oxides are versatile and mild nucleophilic oxidants capable of participating in various transformations, often in the presence of metal catalysts. thieme-connect.de
Catalytic and Stoichiometric Reduction Methods
The pyridine ring of the this compound scaffold can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. A common method involves using a heterogeneous palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net To facilitate the reduction of the electron-rich pyridine ring, the reaction is often promoted by the addition of an acid, such as acetic acid (AcOH), which protonates the pyridine nitrogen and enhances its reactivity toward hydrogenation. researchgate.net This process can even be performed in a one-pot sequence following other palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling. researchgate.net
Stoichiometric reduction methods using hydride reagents can also be employed. While specific examples for this compound are not detailed, the general reactivity of pyridines suggests that stronger reducing agents like sodium borohydride under specific conditions or lithium aluminum hydride could potentially reduce the pyridine moiety, although chemoselectivity with the pyrazole ring would be a critical consideration.
Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the this compound core, enabling the introduction of diverse substituents by forming new carbon-carbon and carbon-nitrogen bonds. These methods typically require a halogenated pyrazolopyridine precursor.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds by coupling a halo-substituted pyrazolopyridine with a boronic acid or boronate ester. nih.gov This reaction is instrumental in synthesizing arylated or heteroarylated analogs. rsc.org The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. rsc.orgnih.gov
Research on the isomeric 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has demonstrated successful Suzuki-Miyaura coupling at the C-3 position after a tandem borylation step. nih.govrsc.org This strategy allows for the introduction of various aryl and heteroaryl groups, showcasing the reaction's broad substrate scope and utility in building molecular complexity. nih.govnih.govrsc.org The ability to perform these couplings on unprotected N-H heterocycles under mild conditions further enhances the synthetic utility of this method. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on a Pyrazolopyridine Core
| Component | Condition | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ / XPhos or other Pd-phosphine complexes | rsc.orgnih.gov |
| Base | K₃PO₄ or other inorganic bases | nih.gov |
| Solvent | Dioxane/H₂O or similar solvent systems | nih.gov |
| Temperature | 60–100 °C | nih.gov |
Buchwald–Hartwig Amination for Nitrogen-Containing Analogs
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is crucial for synthesizing nitrogen-containing analogs of this compound, which are of significant interest in medicinal chemistry. nih.govresearchgate.net
Studies on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine system have successfully employed Buchwald-Hartwig amination to introduce a variety of amines at the C-5 position. nih.govrsc.org The reaction typically utilizes a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky phosphine ligand like BINAP, and a strong base like sodium tert-butoxide. rsc.org This method provides reliable access to primary and secondary aryl amines, significantly expanding the chemical space accessible from the pyrazolopyridine scaffold. nih.govrsc.orgwikipedia.org
Multi-Vector Functionalization Strategies for Fragment-Based Drug Discovery (FBDD) Elaboration
The this compound core is an attractive starting point for fragment-based drug discovery (FBDD). nih.govrsc.org FBDD involves identifying small, weakly binding molecular fragments and then optimizing their binding affinity by growing them into more potent lead compounds. The value of a heterocyclic fragment is directly tied to the ability to elaborate it along multiple "growth vectors." nih.govrsc.org
The pyrazolo[4,3-c]pyridine scaffold offers several distinct vectors for functionalization, allowing for systematic exploration of the chemical space around the core fragment. nih.govrsc.org Research on the isomeric pyrazolo[3,4-c]pyridine has demonstrated a powerful multi-vector functionalization approach:
N-1 and N-2 Positions: These can be accessed through standard N-alkylation or protection/deprotection strategies. nih.govrsc.org
C-3 Position: Functionalized via tandem borylation and subsequent Suzuki-Miyaura cross-coupling. nih.govrsc.org
C-5 Position: Diversified through palladium-catalyzed Buchwald-Hartwig amination. nih.govrsc.org
C-7 Position: Selectively modified using directed metalation with reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or transmetalation for Negishi cross-coupling. nih.govrsc.org
By combining these selective functionalization strategies, a "hit-to-lead" pathway can be emulated, demonstrating the immense utility of the pyrazolopyridine scaffold for generating compound libraries tailored to specific protein targets. nih.govrsc.org This approach highlights the scaffold's role as a versatile building block in modern drug discovery.
Advanced Spectroscopic and Structural Characterization Techniques Applied to 7 Methyl 1h Pyrazolo 4,3 C Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives, comprehensive one-dimensional and two-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, provide a wealth of information regarding the chemical environment of each atom, their connectivity, and the subtle electronic effects within the molecule.
Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments and Coupling Constant Analysis
The precise assignment of NMR signals is the cornerstone of structural verification. In the case of pyrazolopyridine systems, the chemical shifts of the protons and carbons are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the fused ring system.
¹H NMR Spectroscopy: The proton NMR spectra of pyrazolopyridine derivatives typically show distinct signals for the aromatic protons and the methyl group. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the methyl group protons typically appear as a singlet in the upfield region of the spectrum. The aromatic protons exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) and chemical shifts depending on their location within the heterocyclic framework. Coupling constants (J-values) between adjacent protons provide valuable information about the connectivity of the atoms. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazolopyridine ring are indicative of their hybridization and electronic environment. For example, in pyridine (B92270), the carbon atoms adjacent to the nitrogen (C2/C6) are typically deshielded and appear at a lower field (around 150 ppm), while the C3/C5 carbons are more shielded (around 124 ppm), and the C4 carbon is at an intermediate value (around 136 ppm). nih.gov Similar trends are observed in fused systems like this compound, with the methyl carbon appearing at a characteristic upfield shift. Studies on related pyrazolo[1,5-a]pyrimidines have shown that the chemical shift of the methyl group can be used to distinguish between different isomers. nih.gov
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful technique for probing the electronic structure of nitrogen-containing heterocycles. Although the natural abundance of the ¹⁵N isotope is low, modern NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allow for the indirect detection of ¹⁵N signals and the determination of their chemical shifts. nih.gov The chemical shifts of the nitrogen atoms in the pyrazole (B372694) and pyridine rings are sensitive to their local environment, including protonation state and involvement in hydrogen bonding.
A representative, though not specific to this compound, dataset for a related pyrazolo[4,3-b]pyridine derivative is presented below to illustrate the typical chemical shift ranges.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.50 - 9.70 | 115 - 145 |
| Methyl CH₃ | ~2.50 | ~20 |
Note: The table above provides generalized chemical shift ranges for pyrazolopyridine derivatives based on available literature for related compounds and is for illustrative purposes only. Specific values for this compound may vary.
Investigation of Tautomeric Equilibria and Conformational Preferences by NMR
Pyrazoles unsubstituted on the nitrogen atom can exist in tautomeric forms, where a proton can reside on either of the two nitrogen atoms of the pyrazole ring. beilstein-journals.org NMR spectroscopy is a key method for investigating these tautomeric equilibria in solution. rsc.org The rate of proton exchange between the tautomers influences the appearance of the NMR spectrum. In cases of rapid exchange, time-averaged signals are observed for the atoms that are in different chemical environments in the individual tautomers. Conversely, if the exchange is slow on the NMR timescale, separate signals for each tautomer can be observed.
For this compound, two principal tautomers, the 1H- and 2H-forms, are possible. The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring system. Variable-temperature NMR studies can provide insights into the thermodynamics and kinetics of the tautomeric exchange. sigmaaldrich.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to probe the spatial proximity of protons, which can help in determining the preferred tautomer and the conformational preferences of substituents. researchgate.net
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, this technique is crucial for unequivocally determining the molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.
Elucidation of Molecular Conformations and Intermolecular Hydrogen Bonding Networks
Single-crystal X-ray diffraction studies on related pyrazolopyridine derivatives have revealed that the fused ring system is typically planar or nearly planar. nih.govrsc.org The bond lengths and angles within the heterocyclic core provide insights into the degree of aromaticity and the electronic distribution within the molecule.
Analysis of Crystal Packing and Supramolecular Assemblies
The way in which individual molecules of this compound derivatives pack in the crystal lattice is determined by a combination of forces, including hydrogen bonding, π-π stacking interactions between the aromatic rings, and van der Waals forces. The analysis of crystal packing reveals how these non-covalent interactions work in concert to build a three-dimensional supramolecular assembly.
In many pyrazole-containing crystal structures, π-π stacking interactions are observed, where the electron-rich pyrazole or pyridine rings of adjacent molecules are arranged in a parallel or offset fashion. researchgate.net These interactions, along with hydrogen bonds, play a significant role in the stability and physical properties of the crystalline material. The methyl group at the 7-position can also influence the crystal packing by introducing steric effects that may favor or disfavor certain packing arrangements.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group are expected in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds provide further characteristic signals in the fingerprint region of the spectrum. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a pyrazolopyridine derivative provides information about the electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. Aromatic systems like pyrazolopyridine typically exhibit strong absorptions in the UV region due to π-π* transitions. The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.netnih.gov
| Spectroscopic Technique | Characteristic Features for Pyrazolopyridine Derivatives |
| Infrared (IR) | N-H stretch (~3100-3500 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), C=C and C=N stretch (~1400-1600 cm⁻¹) |
| Ultraviolet-Visible (UV-Vis) | Strong absorptions in the UV region corresponding to π-π* transitions. |
Note: The table above provides generalized spectroscopic features for pyrazolopyridine derivatives based on available literature for related compounds and is for illustrative purposes only. Specific values for this compound may vary.
Mass Spectrometry for Accurate Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)
Mass spectrometry (MS) stands as a cornerstone analytical technique in the structural elucidation of novel chemical entities, including derivatives of this compound. Particularly, the application of soft ionization techniques such as Electrospray Ionization (ESI-MS) is indispensable for the unambiguous confirmation of molecular identities. ESI-MS provides highly accurate molecular weight information, typically by observing the protonated molecule [M+H]⁺, and offers insights into molecular structure through the analysis of fragmentation patterns.
Accurate Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) coupled with ESI is a powerful method for confirming the elemental composition of synthesized this compound derivatives. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
The parent compound, this compound, has a calculated molecular weight of 133.15 g/mol . sigmaaldrich.com In a typical ESI-MS analysis, it would be detected as its protonated molecular ion [M+H]⁺. The power of HRMS is most evident in the analysis of more complex derivatives, where the experimentally determined mass can be compared to the theoretically calculated mass, often with a deviation of less than 5 ppm. This level of accuracy provides strong evidence for the proposed chemical structure.
Research on various substituted pyrazolopyridine isomers demonstrates the utility of this approach. For instance, in the synthesis of pyrazolo[4,3-b]pyridine derivatives, HRMS (ESI) was used to confirm the identity of the products. nih.gov The close correlation between the calculated and found m/z values, as shown in the table below, validates the successful synthesis of the target molecules. nih.govrsc.org Similarly, LC-MS has been used to identify intermediates and final products in the synthesis of other pyrazolo[4,3-c]pyridine derivatives. acs.org
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Representative Pyrazolopyridine Derivatives
| Compound Derivative | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₆H₁₁N₅O₄ | 338.0884 | 338.0881 | nih.gov |
| Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₆H₁₁F₄N₃O₂ | 354.0860 | 354.0861 | nih.gov |
| 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | C₁₇H₁₄BrN₃O₄ | 404.0240 | 404.0242 | nih.gov |
| 4-(5′-chloro-1′-((2′′-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7′-yl)benzonitrile | C₁₉H₂₂ClN₄OSi | 385.1251 | 385.1250 | rsc.org |
Fragmentation Pattern Analysis
While soft ionization methods like ESI are designed to keep the molecular ion intact, fragmentation can be induced, particularly in tandem mass spectrometry (MS/MS) experiments. The resulting fragmentation patterns provide a fingerprint of the molecule, offering valuable structural information about the core scaffold and its substituents.
The fragmentation of pyrazolopyridines is influenced by the fused heterocyclic system and the nature of the attached functional groups. researchgate.netasianpubs.org For nitrogen-containing aromatic systems, a common fragmentation pathway involves the successive loss of small, stable molecules.
Detailed studies on related pyrazolo[3,4-b]pyridine structures reveal characteristic fragmentation behaviors that can be extrapolated to the [4,3-c] isomer. asianpubs.org
Influence of Substituents: The fragmentation process is often initiated at the substituent. For example, ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates first show the elimination of an ethanol (B145695) molecule from the ester group. asianpubs.org
Core Ring Fragmentation: Following the initial losses from substituents, the heterocyclic core begins to fragment. The elimination of a molecule of carbon monoxide (CO, m/z 28) is a common step, especially if a carbonyl group is present or formed after initial fragmentation. researchgate.netasianpubs.org This is often followed by the loss of hydrogen cyanide (HCN, m/z 27), which is characteristic of both pyrazole and pyridine ring systems. researchgate.netasianpubs.org
Final Fragments: This cascade of losses continues until a stable fragment, such as a phenyl cation (C₆H₅⁺, m/z 77), is formed if a phenyl group is part of the structure. researchgate.netasianpubs.org
In more complex fused pyrazolopyridine systems, the fragmentation is also initiated by the loss of CO, followed by other fragments such as halogens or halogen acids (e.g., Cl, HCl). researchgate.net
Table 2: Common Fragment Ions and Neutral Losses in the Mass Spectra of Pyrazolopyridine Derivatives
| Precursor Ion | Neutral Loss / Fragment Lost | Observed Fragment Ion (m/z) | Significance | Reference |
|---|---|---|---|---|
| [M(COOEt)]⁺ | Ethanol (C₂H₅OH) | [M-46]⁺ | Characteristic of ethyl ester substituents | asianpubs.org |
| [M]⁺ or other fragments | Carbon Monoxide (CO) | [M-28]⁺ | Common loss from carbonyl-containing heterocycles | researchgate.netasianpubs.org |
| [M]⁺ or other fragments | Hydrogen Cyanide (HCN) | [M-27]⁺ | Characteristic of pyrazole and pyridine rings | researchgate.netasianpubs.org |
| [M(Ph)]⁺ | - | 77 | Indicates presence of a phenyl substituent | researchgate.net |
Computational Chemistry and in Silico Approaches in the Research of 7 Methyl 1h Pyrazolo 4,3 C Pyridine Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern computational chemistry, offering a powerful lens through which to examine the electronic structure and reactivity of molecules like 7-methyl-1H-pyrazolo[4,3-c]pyridine. These methods allow for the detailed analysis of molecular properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in the study of pyrazole (B372694) derivatives to determine their optimized geometries and electronic characteristics. nih.govmostwiedzy.pl For instance, DFT calculations using the B3LYP functional with various basis sets are employed to optimize the molecular structures of pyrazolo[3,4-d]pyrimidine derivatives. nih.govresearchgate.net
A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govaimspress.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier for the molecule to become excited. nih.govaimspress.com For example, in a study of an anti-amoebic pyrazolo[3,4-d]pyrimidine derivative, a small HOMO-LUMO gap calculated by both DFT and Hartree-Fock methods indicated high chemical reactivity, which is crucial for its biological activity. nih.gov Similarly, DFT studies on pyrazole derivatives have shown that the distribution of HOMO and LUMO orbitals across the molecule can indicate which parts are susceptible to electrophilic or nucleophilic attack. nih.gov
The HOMO-LUMO energy gap for various pyrazole derivatives has been calculated in different studies, highlighting the influence of substituents on the electronic properties of the core structure. These calculations are essential for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. nih.govresearchgate.net
Quantum chemical calculations are also invaluable for predicting spectroscopic parameters and assessing the tautomeric stability of pyrazolopyridine derivatives. Theoretical calculations of vibrational frequencies (IR and Raman spectra) can be compared with experimental data to confirm the molecular structure and the accuracy of the computational method. researchgate.netnih.gov For instance, DFT calculations have been used to predict the IR spectra of pyrazolo[3,4-d]pyrimidine derivatives, with the results showing good agreement with experimental values. nih.gov
Pyrazolopyridines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. For 4-methyl-1H-pyrazolo[4,3-c]pyridine, two primary tautomers are possible: the 1H-tautomer and the 3H-tautomer. Theoretical studies, often complemented by NMR spectroscopy, have shown that the 1H-tautomer is generally more stable, particularly in nonpolar solvents. The presence of an electron-donating methyl group can further stabilize a particular tautomeric form through hyperconjugation. Computational studies on related pyrazoline systems have also confirmed that Δ2-pyrazolines are typically more stable than their Δ1 and Δ3 counterparts. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues. nih.govresearchgate.net
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. nih.govnih.gov These descriptors can be categorized as 1D, 2D, or 3D and include physicochemical properties, electronic descriptors, and topological indices. nih.govnih.gov Topological descriptors, such as molecular connectivity indices, are particularly useful as they can be calculated directly from the 2D structure of a molecule. nih.gov
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. nih.gov The reliability of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. researchgate.netunc.edu For instance, a QSAR study on 2H-pyrazolo [4,3-c]hexahydro-pyridine derivatives as breast cancer inhibitors reported a model with a high correlation coefficient (R²) of 0.930 and good predictive ability. researchgate.net Similarly, a QSAR model for 1H-pyrazole-5-carboxylic acid derivatives with anti-MES activity showed excellent statistical quality with an R² of 0.937. researchgate.net
Table 1: Statistical Parameters of a QSAR Model for Pyridine (B92270) Derivatives chemrevlett.com
| Parameter | Training Set | Test Set |
| R² | 0.808 | 0.908 |
| MSE | 0.203 | 0.231 |
| RMSE | 0.450 | 0.480 |
R²: Coefficient of determination, MSE: Mean Squared Error, RMSE: Root Mean Squared Error
A validated QSAR model can be used as a powerful tool for virtual screening, where large libraries of chemical compounds are rapidly screened to identify potential hits with desired biological activity. nih.govnih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov The QSAR model acts as a filter, prioritizing a smaller, more manageable number of compounds for synthesis and biological testing. nih.gov
For example, QSAR-based virtual screening has been successfully applied to discover novel inhibitors for various targets. In one study, QSAR models were used to screen the ChemBridge library, leading to the identification of several new active compounds. nih.gov In the context of pyrazolopyridine research, QSAR models can be used to predict the activity of designed analogues, helping to select the most promising candidates for further investigation. For instance, a QSAR model was used to estimate the anti-MES activities of newly designed 1H-pyrazole-5-carboxylic acid derivatives, leading to the identification of ten compounds with improved activity compared to the template molecule. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. manipal.edu It is a crucial tool in drug discovery for understanding the interactions between a drug candidate and its biological target at the molecular level. researchgate.net
In the study of this compound analogues, molecular docking simulations are used to elucidate their binding modes within the active sites of target proteins. For example, docking studies have been performed on pyrazole derivatives targeting various enzymes, including those involved in cancer and infectious diseases. manipal.edusemanticscholar.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are responsible for the ligand's binding affinity. manipal.edunih.gov
For instance, a molecular docking study of pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors identified important hydrogen bond interactions with amino acid residues in the active site. nih.gov Another study on pyrazolopyridine analogues as anticancer agents used molecular docking to show a suitable binding orientation within the active site of the target protein. nih.gov The results of docking simulations are often expressed as a docking score or binding energy, which provides an estimate of the binding affinity. manipal.edu Compounds with lower binding energies are predicted to have higher binding affinities. semanticscholar.org
Table 2: Docking Scores of Pyrazole Analogues manipal.edu
| Compound | Docking Score (kcal/mol) |
| CF-4 | -8.8 |
| CF-8 | -8.2 |
| Co-crystallized ligand | -9.345 |
These in silico approaches, from quantum chemical calculations to QSAR and molecular docking, provide a comprehensive framework for the rational design and discovery of novel this compound analogues with desired biological activities.
Prediction of Binding Modes and Affinities in Protein Active Sites
A cornerstone of in silico drug design is the use of molecular docking to predict how a ligand, such as a this compound analogue, will bind to the active site of a target protein. This technique computationally places the ligand into the binding pocket of a protein with a known three-dimensional structure and scores the different binding poses based on their predicted binding affinity.
Research on analogous pyrazolopyridine scaffolds has demonstrated the utility of this approach. For instance, molecular docking studies on pyrazolo[3,4-b]pyridine derivatives targeting kinases like anaplastic lymphoma kinase (ALK) and c-Met have successfully predicted binding modes. nih.govnih.govnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that are crucial for the ligand's inhibitory activity. In the case of ALK inhibitors, docking has shown that pyrazolopyridine derivatives can form favorable interactions, including hydrogen bonds with key residues like K1150 and E1210 in the kinase domain. nih.gov Similarly, docking of pyrazolo[3,4-b]pyridines into the c-Met active site has elucidated the binding patterns responsible for their inhibitory effects. nih.gov
The predicted binding affinities from these simulations, often expressed as a docking score or estimated free energy of binding, provide a quantitative measure to rank different analogues. For example, in the development of PIM-1 kinase inhibitors, docking results for pyridine-based compounds showed binding energies that correlated with their experimental inhibitory concentrations (IC50 values). acs.org While direct crystallographic data for this compound complexes may be limited, these analogous studies provide a strong framework for predicting its binding behavior and prioritizing derivatives with enhanced affinity for their targets.
Table 1: Examples of Predicted Binding Affinities for Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Predicted Binding Energy (kcal/mol) | Reference |
| Pyridine Derivatives | PIM-1 | -17.38 | acs.org |
| Pyridopyrazolo-triazine Derivatives | Protein Kinase (5IVE) | -7.8182 | nih.gov |
Note: Data presented is for analogous pyridine-containing compounds, illustrating the application of computational methods.
Identification of Critical Residues for Ligand Recognition and Binding Selectivity
Beyond predicting binding poses, in silico methods are instrumental in identifying the specific amino acid residues within the protein's active site that are critical for recognizing and binding to the ligand. This information is vital for understanding the basis of a compound's potency and, importantly, its selectivity for the target protein over other related proteins.
For pyrazolopyridine analogues targeting various kinases, docking studies have consistently highlighted key interactions. For example, in the active site of phosphodiesterase 4 (PDE4), pyrazolopyridine analogues were shown to form crucial hydrogen bonds with residues such as Asp392, Asn395, Tyr233, and Gln443. nih.gov Furthermore, π-π stacking interactions with histidine and phenylalanine residues were identified as important for binding. nih.gov In the context of ALK-L1196M mutant inhibitors, docking studies revealed that a novel pyrazolo[3,4-b]pyridine derivative engages in favorable interactions with the mutated methionine residue (M1196), a feat not achieved by the established drug crizotinib, thus explaining its ability to overcome resistance. nih.gov
Understanding these critical interactions allows for the rational design of new analogues with modified functional groups that can form stronger or more specific contacts with these key residues. This can lead to improved potency and a better selectivity profile, which is crucial for minimizing off-target effects and potential toxicity. The pyrazolo[3,4-b]pyridine scaffold has been noted as a privileged structure for achieving inhibitory activity against targets like c-Met kinase. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.
Assessment of Ligand Stability and Conformational Changes within Target Binding Pockets
MD simulations can assess the stability of a ligand within the binding pocket by tracking its position and conformation throughout the simulation. A stable ligand will maintain its key interactions with the protein and exhibit minimal fluctuations. These simulations can also reveal how the protein itself might adapt its conformation to accommodate the ligand.
For instance, long-timescale MD simulations of protein kinase C, a target for some therapeutic agents, have shown how different ligands can induce distinct positioning of the protein complex within the cell membrane. nih.gov Although not specific to this compound, this research highlights the power of MD in understanding the dynamic consequences of ligand binding that go beyond a simple static picture. nih.gov Such simulations can confirm the reliability of docking-predicted binding modes and provide a more accurate representation of the ligand-protein interaction in a more physiologically relevant environment. nih.gov
Elucidation of Binding and Dissociation Pathways
A significant advantage of advanced MD simulation techniques is their ability to elucidate the entire process of a ligand binding to or dissociating from a protein. Understanding these pathways can be crucial for designing drugs with optimized kinetic properties, such as a long residence time on the target. While computationally intensive, these methods can reveal transient intermediate states and energetic barriers along the binding and unbinding routes. This level of detail is often inaccessible through experimental means alone.
Ligand-Based and Structure-Based Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is another powerful in silico technique used in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. dovepress.com
In the context of this compound analogues, both ligand-based and structure-based pharmacophore models can be developed. Ligand-based models are created by aligning a set of known active molecules and extracting their common features. Structure-based models are derived from the protein's active site, defining the key interaction points for a ligand. dovepress.com
A study on pyrazolo[1,5-a]pyridine (B1195680)/4,4-dimethylpyrazolone analogues as PDE4 inhibitors developed a five-point pharmacophore model (AHHRR) which included one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov This model, validated through various statistical methods, provides a template for designing new molecules with potentially high inhibitory potency. nih.gov Such models can be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophoric features, or to guide the modification of existing scaffolds like this compound to better fit the model and enhance biological activity.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization
A critical aspect of drug development is ensuring that a potent compound also possesses favorable ADME properties, which determine its bioavailability and pharmacokinetic profile. In silico tools play a crucial role in the early assessment of these properties, allowing for the optimization of lead compounds before costly and time-consuming experimental studies. researchgate.netijprajournal.com
For analogues of this compound, various computational models can predict properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. ijprajournal.com For example, in silico ADME studies performed on promising pyrazolo[3,4-b]pyridine-based c-Met inhibitors predicted their physicochemical and pharmacokinetic characteristics. nih.gov Similarly, ADME predictions for pyridine and pyrimidine (B1678525) derivatives as potential EGFR inhibitors have been conducted to support their development. nih.govnih.gov These predictions are based on the molecule's structure and physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area.
Table 2: Representative In Silico ADME Predictions for Drug-like Molecules
| Property | Description | Desirable Range | Reference |
| Absorption | |||
| Human Intestinal Absorption | Percentage of drug absorbed through the gut | High | ijprajournal.com |
| Caco-2 Permeability | In vitro model for intestinal permeability | High | nih.gov |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system | Varies by target | ijprajournal.com |
| Plasma Protein Binding | Extent of binding to proteins in the blood | Low to moderate | nih.gov |
| Metabolism | |||
| CYP450 Inhibition | Inhibition of key metabolic enzymes | Low/No | nih.gov |
| Excretion | |||
| Total Clearance | Rate at which the drug is removed from the body | Moderate | jetir.org |
| Toxicity | |||
| hERG Inhibition | Potential for cardiac toxicity | Low/No | researchgate.net |
| Ames Test | Potential for mutagenicity | Negative | jetir.org |
This table represents a general overview of in silico ADME/Tox predictions and desirable outcomes for drug candidates.
By integrating these in silico ADME predictions into the design cycle, chemists can modify the structure of this compound analogues to improve their drug-like properties, for instance, by altering lipophilicity to enhance absorption or blocking sites of predicted metabolic instability. nih.gov This multi-parameter optimization is key to advancing promising hits into viable clinical candidates.
Structure Activity Relationship Sar Investigations of 7 Methyl 1h Pyrazolo 4,3 C Pyridine Derivatives and Analogues
Systematic Modification of Substituents and Their Impact on Biological Activity
The biological activity of pyrazolo[4,3-c]pyridine derivatives can be finely tuned by the introduction of various substituents at key positions on the bicyclic ring system. These modifications alter the steric, electronic, and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets.
Research into 2,4,6,7-tetrasubstituted 2H-pyrazolo[4,3-c]pyridines has provided significant insights into the impact of substituents. nih.gov At the C-4 position, the steric bulk of the substituent is a critical determinant of activity. Studies have shown that increasing the size of the substituent at this position leads to a reduction or complete loss of antiproliferative activity. nih.gov For instance, while compounds with smaller groups like methyl at C-4 retain some activity, the introduction of bulkier groups such as isopropyl, ethyl, or phenyl generally results in inactive compounds. nih.gov
At the C-7 position, polar and electron-donating groups appear to be favorable. A derivative featuring a polar 4-hydroxyphenyl group at the C-7 position was identified as the most potent in an antiproliferative assay against several cancer cell lines. nih.gov This suggests that hydrogen bonding or specific electronic interactions involving this position are important for the compound's mechanism of action. Similarly, in a different series of pyrazolo[4,3-c]pyridines designed as PEX14–PEX5 protein–protein interaction (PPI) inhibitors, a methoxy (B1213986) group on a naphthalene (B1677914) substituent was found to be crucial for high-affinity interaction. acs.org
The substitution pattern on the pyrazole (B372694) ring, specifically at the N-2 position, also plays a significant role. For example, in the 2,4,6,7-tetrasubstituted series, a phenyl group at N-2 was a common feature among active compounds. nih.gov
Table 1: Influence of C-4 and C-7 Substituents on Antiproliferative Activity of 2H-Pyrazolo[4,3-c]pyridines
| Position | Substituent | General Impact on Activity | Source |
| C-4 | Unsubstituted | Baseline Activity | nih.gov |
| C-4 | Methyl | Lower activity than unsubstituted | nih.gov |
| C-4 | Ethyl | Mostly inactive | nih.gov |
| C-4 | Isopropyl | Mostly inactive | nih.gov |
| C-4 | Phenyl | Mostly inactive | nih.gov |
| C-7 | 4-Hydroxyphenyl | Most potent | nih.gov |
| C-7 | 4-Methoxyphenyl | Active | nih.gov |
The strategic placement of methyl and other small alkyl groups can significantly modulate the potency and selectivity of pyrazolo[4,3-c]pyridine derivatives. As noted previously, the effect of an alkyl group is highly dependent on its position.
At the C-4 position, a methyl group, while reducing activity compared to an unsubstituted analogue, is better tolerated than larger alkyl groups like ethyl and isopropyl. nih.gov This indicates a sterically constrained binding pocket around the C-4 position of the scaffold.
Conversely, the presence of a methyl group on the pyridine (B92270) portion of the core, as in the parent compound 7-methyl-1H-pyrazolo[4,3-c]pyridine, can be a key feature for establishing a baseline of activity or for orienting other functional groups. The impact of N-alkylation on the pyrazole ring is also a critical factor, influencing the molecule's ability to act as a hydrogen bond donor. acs.orgnih.gov
Table 2: Effect of Alkyl Group Size at C-4 on Biological Activity
| Compound Type | C-4 Substituent | Biological Activity Status | Source |
| 2,6,7-trisubstituted-2H-pyrazolo[4,3-c]pyridine | H (unsubstituted) | Active | nih.gov |
| 4-methyl-2,6,7-trisubstituted-2H-pyrazolo[4,3-c]pyridine | Methyl | Lower activity than unsubstituted | nih.gov |
| 4-ethyl-2,6,7-trisubstituted-2H-pyrazolo[4,3-c]pyridine | Ethyl | Largely inactive | nih.gov |
| 4-isopropyl-2,6,7-trisubstituted-2H-pyrazolo[4,3-c]pyridine | Isopropyl | Largely inactive | nih.gov |
The introduction of aromatic and heteroaromatic rings at various positions is a common strategy to enhance potency, often by facilitating π–π stacking interactions with aromatic residues in the target protein's binding site. acs.org
In the development of PEX14–PEX5 PPI inhibitors, the pyrazolo[4,3-c]pyridine scaffold itself was observed to form favorable π–π interactions with phenylalanine residues of the target protein. acs.org The addition of a naphthalene substituent was explored, and it was discovered that a methoxy group at the C-4 position of this naphthalene ring was critical for high activity, whereas derivatives lacking this group were significantly less active. acs.org
In another study, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was synthesized with various arylboronic acids via Suzuki cross-coupling. nih.gov This work underscored the importance of the substituent at the C-7 position. The most active compound identified was 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, which contains a phenyl group at C-6 and a 4-hydroxyphenyl group at C-7. nih.gov The presence of these aromatic systems is integral to the observed antiproliferative effects.
Scaffold Isomerism and its Implications for SAR
The pyrazolo[3,4-b]pyridine scaffold is a well-studied isomer of pyrazolo[4,3-c]pyridine and serves as the core for numerous kinase inhibitors. researchgate.netnih.govresearchgate.net This scaffold allows for structural modifications at five key positions: N-1, C-3, C-4, C-5, and C-6. researchgate.net
In a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as potent TANK-binding kinase 1 (TBK1) inhibitors, SAR studies revealed that the pyrazole moiety acts as a crucial hydrogen bond center. nih.govnih.gov The N-1 position of the pyrazole ring and the nitrogen of the pyridine ring were found to form key hydrogen bonds with the hinge region of the kinase. Modifications at the C-3 position with different substituted anilines were shown to significantly impact potency, with small, electron-withdrawing groups being favorable. nih.gov This contrasts with the SAR for the pyrazolo[4,3-c]pyridine antiproliferative agents, where bulky aromatic groups at C-6 and C-7 and sterically small groups at C-4 were preferred. nih.gov
Similarly, pyrazolo[3,4-b]pyridine derivatives developed as TRK inhibitors showed that the pyrazole portion is a suitable hydrogen bond center, while the pyridine ring is thought to engage in π–π stacking interactions. nih.gov This highlights a common theme for this isomer: its utility as a "hinge-binding" motif in kinase inhibitors. The different arrangement of nitrogen atoms and substitution vectors in the pyrazolo[4,3-c]pyridine scaffold suggests it may be better suited for targeting different classes of proteins or binding pockets.
The position of the substituent on the pyrazole nitrogen (N-1 or N-2) dramatically alters the properties of the molecule. An N-1 unsubstituted (1H) pyrazole ring possesses both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the N-2 atom). nih.gov This dual functionality allows it to form multiple interactions with a protein target.
When a substituent is placed on the N-1 position, the hydrogen bond donor capability is lost. If the substituent is on the N-2 position, the resulting 2H-pyrazolo[4,3-c]pyridine also loses its NH donor but presents a different spatial arrangement of its hydrogen bond acceptor and substituted group.
Studies on 2H-pyrazolo[4,3-c]pyridines, where the substituent is at the N-2 position, have demonstrated potent biological activity. nih.gov For example, 2,6-diphenyl-7-(4-hydroxyphenyl)-2H-pyrazolo[4,3-c]pyridine was a highly active antiproliferative compound. nih.gov In this case, the activity is driven by the specific substituents at other positions (C-4, C-6, C-7) rather than the hydrogen-bond donating capacity of the pyrazole NH. The choice between an N-1 or N-2 substituted scaffold is therefore a critical design element, dependent on the specific hydrogen bonding requirements of the intended biological target.
Rational Design Principles and Lead Optimization Strategies Guided by SAR
The development of potent and selective inhibitors based on the this compound scaffold is a testament to the power of rational design principles. By integrating computational methods with synthetic chemistry, researchers can navigate the complex landscape of SAR to identify promising lead candidates and optimize their pharmacological profiles.
Fragment-Based Lead Generation and Optimization (FBLG/O)
Fragment-based lead generation (FBLG) has emerged as a powerful strategy for the discovery of novel drug candidates. This approach begins with the identification of low-molecular-weight fragments that bind to the target of interest, followed by their elaboration into more potent lead compounds. Heterocyclic compounds, such as pyrazolopyridine derivatives, are particularly attractive starting points for FBLG due to their ability to form a wide range of interactions with protein targets. rsc.org
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds serves as a key example of generating a library of fragments for FBDD. rsc.org These halogenated intermediates provide a versatile handle for subsequent chemical modifications, allowing for the exploration of different growth vectors from the core scaffold. The selective functionalization at various positions of the pyrazolopyridine ring system is crucial for optimizing the binding affinity and selectivity of the resulting compounds. rsc.org
For instance, the development of a synthetic route that allows for vectorial elaboration of the 1H-pyrazolo[3,4-c]pyridine scaffold demonstrates a systematic approach to FBLG/O. rsc.org This strategy involves:
N-1 and N-2 functionalization: Achieved through protection and N-alkylation reactions. rsc.org
C-3 functionalization: Accessed via tandem borylation and Suzuki-Miyaura cross-coupling reactions. rsc.org
C-5 functionalization: Realized through Palladium-catalyzed Buchwald-Hartwig amination. rsc.org
C-7 functionalization: Accomplished by selective metalation followed by reaction with electrophiles or transmetalation and Negishi cross-coupling. rsc.org
This multi-directional approach allows for the generation of a diverse library of compounds from a common core, facilitating the exploration of the chemical space around the initial fragment hit.
| Functionalization Position | Reaction Type | Purpose in FBLG/O |
| N-1 and N-2 | Protection and N-alkylation | Exploration of interactions in different sub-pockets of the binding site. |
| C-3 | Tandem borylation and Suzuki-Miyaura cross-coupling | Introduction of aryl or heteroaryl groups to enhance π-stacking and other interactions. |
| C-5 | Buchwald-Hartwig amination | Installation of various amine substituents to probe for key hydrogen bonding interactions. |
| C-7 | Selective metalation and Negishi cross-coupling | Introduction of diverse substituents to improve potency and selectivity. |
Structure-Based Design Insights and X-ray Guided Optimization
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. X-ray crystallography plays a pivotal role in this process by providing detailed snapshots of how a ligand binds to its target, revealing key molecular interactions that can be exploited for optimization.
In the context of pyrazolo[4,3-c]pyridine derivatives, SBDD has been instrumental in the development of novel c-Met kinase inhibitors. nih.gov The deregulation of the c-Met receptor tyrosine kinase is implicated in various cancers, making it an attractive therapeutic target. nih.gov A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed and synthesized based on computational modeling and structural insights. nih.gov
The optimization process often involves iterative cycles of chemical synthesis, biological evaluation, and structural determination. For example, the discovery of compound 8c, a potent c-Met inhibitor with an inhibitory activity of 68 nM, was the result of such a structure-guided approach. nih.gov This compound exhibited low micromolar cellular potency against MKN45 and EBC-1 cell lines and demonstrated over 50-fold selectivity against other tested tyrosine kinases. nih.gov
Western blot analysis further confirmed that compound 8c effectively inhibited the phosphorylation of c-Met kinase in a dose-dependent manner in the MKN45 cell line, validating the mechanism of action at a cellular level. nih.gov
| Compound | Target | Inhibitory Activity (IC50) | Cellular Potency | Selectivity |
| Lead Compound 1 | c-Met Kinase | - | - | - |
| Compound 8c | c-Met Kinase | 68 nM | Low micromolar against MKN45 and EBC-1 cell lines | >50-fold against other tyrosine kinases |
The success of these structure-based optimization efforts underscores the importance of high-resolution structural data in guiding medicinal chemistry strategies. The detailed understanding of the binding mode of pyrazolo[4,3-c]pyridine derivatives within the c-Met active site allows for the rational design of modifications that enhance potency and selectivity, ultimately leading to the development of promising new therapeutic agents. nih.gov
Molecular Mechanisms of Action of 7 Methyl 1h Pyrazolo 4,3 C Pyridine Derivatives at Biological Targets
Enzyme Inhibition Mechanisms
The pyrazolopyridine core serves as a versatile scaffold for designing enzyme inhibitors that can modulate enzyme activity through competitive or allosteric mechanisms.
A primary mechanism of action for many pyrazolopyridine derivatives is the competitive inhibition of protein kinases. As bioisosteres of adenine, the core of adenosine (B11128) triphosphate (ATP), they are adept at occupying the ATP-binding pocket in the kinase active site. rsc.org This binding prevents the phosphorylation of substrate proteins, thereby disrupting cellular signaling pathways that are often dysregulated in diseases like cancer. nih.gov
The interaction with the active site is stabilized by a series of specific molecular contacts:
Hinge Binding: The pyrazolopyridine scaffold frequently forms hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. For instance, the 4-amino-1H-pyrazolo[3,4-d]pyrimidin scaffold can form three hydrogen bonds with hinge residues THR474, GLU475, and MET477 in Bruton's tyrosine kinase (BTK). nih.gov
Hydrophobic and π-π Interactions: The aromatic nature of the fused ring system facilitates favorable π-π stacking interactions with aromatic amino acid residues like tryptophan within the active site. nih.gov
Substituent Interactions: Functional groups attached to the core scaffold can form additional interactions, enhancing potency and selectivity. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the incorporation of two chloro groups on a phenyl ring attached to a 1H-pyrazolo[3,4-b]pyridine scaffold was found to be crucial for selectivity over VEGFR2. nih.gov
Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine have been extensively developed as potent ATP-competitive inhibitors for various kinases, demonstrating the versatility of this scaffold. nih.govnih.gov
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine derivatives | FGFR1/2/3 | Compound 7n showed potent inhibition of FGFR1/2 and downstream effectors like PLCγ and Erk. It demonstrated significant antitumor activity in an FGFR1-driven xenograft model. | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | Compound 15y was identified as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and exhibited good selectivity. | nih.gov |
| 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives | RET and RET mutants | Compound 20p potently inhibited RET solvent-front mutations (G810R/S/C) with IC50 values in the low nanomolar range (5.7-8.3 nM), overcoming resistance to the drug selpercatinib. | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine derivatives | RAF Kinase | Patents describe this class of compounds as inhibitors of RAF kinase for potential cancer treatment. | google.com |
Beyond competitive inhibition at the active site, pyrazolopyridine derivatives can also function as allosteric modulators. These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity.
A notable example involves derivatives of 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one, which have been developed as allosteric inhibitors of autotaxin (ATX), an enzyme implicated in pulmonary fibrosis. nih.gov These inhibitors were designed based on the structure of the ATX hydrophobic tunnel. The lead compound, 35 , inhibited ATX with an IC50 of 0.7 nM. nih.gov By binding allosterically, these compounds can achieve high potency and selectivity, offering a different therapeutic approach compared to active-site inhibitors. nih.gov
Similarly, a series of pyrazolopyrazines, which share structural motifs with pyrazolopyridines, were identified as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net This indicates the broader potential of such heterocyclic systems to engage in allosteric modulation.
Certain pyrazolopyridine derivatives achieve enzyme inhibition by forming a specific, stable complex within the active site that physically blocks the substrate from binding.
Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides act as inhibitors of carbonic anhydrases (CAs). nih.gov The mechanism involves the sulfonamide group (-SO2NH2) coordinating directly to the zinc (II) ion that is essential for catalysis within the enzyme's active site. This interaction, along with hydrogen bonds formed between the pyrazolopyridine core and active site residues, effectively occludes the binding site and prevents the access of the natural substrate, carbon dioxide. nih.gov Several derivatives showed potent inhibition of human CA isoforms I and II, as well as bacterial CAs. nih.gov
Protein-Protein Interaction Inhibition: In a novel application, pyrazolo[4,3-c]pyridine derivatives were the first identified inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), which is crucial for peroxisome biogenesis in trypanosomes. acs.org Molecular docking studies revealed that the pyrazolo[4,3-c]pyridine scaffold of the inhibitor lays across key phenylalanine residues (Phe17 and Phe34) in the PEX5 binding groove of PEX14, forming stabilizing π–π interactions. acs.org This binding prevents the native PEX5 protein from docking, thereby disrupting the essential PPI and inhibiting the biological pathway. acs.org
Disruption of Protein-Protein Interactions (PPIs)
Derivatives of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold have emerged as significant modulators of protein-protein interactions (PPIs), a class of interactions crucial for numerous cellular functions. The disruption of these interactions by small molecules represents a promising therapeutic strategy, particularly in the context of diseases driven by aberrant protein complexes. Research has specifically highlighted the potential of these derivatives in targeting essential PPIs in pathogenic organisms.
A notable application of this compound derivatives is the inhibition of the PEX14-PEX5 protein-protein interaction, which is vital for the import of proteins into glycosomes in Trypanosoma parasites. acs.orgnih.govuni-hannover.de These parasites are responsible for devastating diseases such as Human African Trypanosomiasis and Chagas disease. cnr.it The proper function of glycosomes, which are peroxisome-like organelles, is critical for the parasite's metabolism, and interfering with the import of glycosomal enzymes is fatal to the parasite. acs.orgnih.govuni-hannover.de
A pyrazolo[4,3-c]pyridine derivative, identified as a potent hit from screening, demonstrated the ability to disrupt the interaction between the PEX5-derived peptide and both T. brucei PEX14 (TbPEX14) and T. cruzi PEX14 (TcPEX14). acs.org This initial compound laid the groundwork for the development of a series of derivatives aimed at optimizing this inhibitory activity. acs.orgnih.gov
Structure-guided computational screening and subsequent optimization led to the development of the first line of compounds that effectively inhibit the PEX14-PEX5 PPI. nih.govuni-hannover.de The inhibitory activities of these pyrazolo[4,3-c]pyridine derivatives were quantified using AlphaScreen assays, which measure the disruption of the PPI. The table below summarizes the activity of a key derivative.
| Compound | Target | EC50 (µM) |
| Derivative 1 | TbPEX14-PEX5 | 265 |
| TcPEX14-PEX5 | 539 | |
| Data sourced from the Journal of Medicinal Chemistry. acs.org |
Further structure-activity relationship (SAR) studies explored modifications to the core scaffold. For instance, a derivative lacking a substituent at the N-1 position of the pyrazole (B372694) (Compound 3) showed a slightly reduced ability to disrupt the PEX14-PEX5 interaction. acs.org Conversely, merging features of two active ligands into a hybrid molecule (Compound 29) resulted in superior activity in the TbPEX14–PEX5 PPI inhibition assay. acs.org
The mechanism by which this compound derivatives inhibit the PEX14-PEX5 interaction has been investigated through a combination of NMR spectroscopy, X-ray crystallography, and molecular docking simulations. acs.orgnih.gov These studies provide a detailed view of the molecular interactions at the binding interface.
Docking studies suggest a specific binding pose for the pyrazolo[4,3-c]pyridine scaffold on the PEX14 protein. A key feature of this interaction is the formation of favorable π–π stacking interactions between the central pyrazolo[4,3-c]pyridine ring system of the inhibitor and the aromatic residues Phe17 and Phe34 of PEX14. acs.org These residues are located in a crucial hotspot of the PEX14 binding pocket.
NMR chemical shift perturbation (CSP) assays confirmed the binding of these derivatives to the N-terminal domain of TbPEX14. acs.org The initial hit compound, a pyrazolo[4,3-c]pyridine derivative, was found to have a dissociation constant (KD) of 163 µM in the NMR CSP analysis. acs.org
Further structural analysis revealed that the orientation of the inhibitor within the binding site is critical for its activity. For example, in more potent derivatives, the indole (B1671886) residue is shifted out toward the upper rim of a phenylalanine pocket on PEX14, rather than being deeply inserted, which was considered a suboptimal filling of this hotspot. acs.org The methoxy (B1213986) group on the naphthalene (B1677914) ring of a highly active hybrid molecule (Compound 29) was found to be crucial for its high-affinity interaction with TbPEX14, as derivatives lacking this group were significantly less active. acs.org These insights highlight the subtle structural modifications that can lead to enhanced PPI inhibition.
Biological Target Identification and Engagement Studies for 7 Methyl 1h Pyrazolo 4,3 C Pyridine Analogs
Kinase Target Spectrum and Selectivity Profiling
Analogs based on the pyrazolopyridine framework have been extensively investigated as kinase inhibitors. The core structure serves as an effective hinge-binder, a critical interaction for inhibiting the catalytic function of these enzymes. Different isomeric forms of the pyrazolopyridine scaffold, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine (B1195680), have been optimized to target specific kinases with high potency and selectivity. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Structure-activity relationship studies on 1H-pyrazolo[3,4-b]pyridine derivatives have led to the discovery of potent and selective CDK inhibitors. capes.gov.brnih.govcapes.gov.br
One notable analog, BMS-265246, demonstrated high potency as a selective inhibitor of CDK1/Cyclin B and CDK2/Cyclin E. capes.gov.brnih.gov Research highlighted that the incorporation of a 2,6-difluorophenyl group was essential for achieving this potent inhibitory activity. capes.gov.brnih.gov X-ray crystallography of a closely related analog bound to CDK2 confirmed that the inhibitor occupies the ATP purine (B94841) binding site, forming key hydrogen bonds with the backbone of the kinase. capes.gov.brnih.gov Further studies on 3,5-disubstituted pyrazolo[3,4-b]pyridines also yielded compounds with potent and selective CDK inhibitory profiles. capes.gov.br Additionally, pyrazolo[4,3-c]pyridine derivatives have been assessed for their potential as CDK inhibitors. researchgate.net
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs against CDKs
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| BMS-265246 | CDK1/cycB | 6 |
Mitogen-Activated Protein Kinases (MAPK) Pathway Components (e.g., ERK1/2)
The MAPK/ERK signaling pathway is central to regulating cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Consequently, components of this pathway, particularly the extracellular signal-regulated kinases ERK1 and ERK2, are significant therapeutic targets. researchgate.net
Researchers have identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as novel, potent, and selective inhibitors of ERK1/2. nih.govnih.gov These compounds were developed through a de novo design approach starting from the known inhibitor SCH772984. nih.govresearchgate.net Systematic structure-activity relationship studies led to the identification of compound 21 , which demonstrated strong target engagement and significant tumor regression in a BRAF(V600E) melanoma xenograft model. nih.gov Separately, the pyrazolo[1,5-a]pyridine scaffold was initially developed to target MAPK14, also known as p38α. biorxiv.org
Receptor Tyrosine Kinases (RTKs) (e.g., c-Met)
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a critical role in tumor development, invasion, and metastasis, making it a prime target for cancer therapy. nih.govnih.gov Several pyrazolopyridine-based analogs have been developed as potent c-Met inhibitors.
A series of novel pyrazolo[3,4-b]pyridine derivatives has demonstrated potent inhibitory activity against c-Met. nih.gov Two compounds from this series, 5a and 5b , exhibited nanomolar efficacy, with IC₅₀ values comparable to the established c-Met inhibitor, cabozantinib. nih.gov Other analogs based on the same scaffold have also shown strong c-Met inhibition, with IC₅₀ values in the nanomolar range. nih.gov Furthermore, 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives have been developed as inhibitors of c-Met. nih.gov
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs against c-Met
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Compound 5a | c-Met | 4.27 ± 0.31 |
| Compound 5b | c-Met | 7.95 ± 0.17 |
TBK1 and IKKε Kinases
TANK-binding kinase 1 (TBK1) and IKKε are noncanonical IκB kinases that are key nodes in signaling pathways related to innate immunity, inflammation, autophagy, and oncogenesis. nih.govnih.govresearchgate.net Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent inhibitors of TBK1. nih.govnih.gov
Through extensive optimization, compound 15y emerged as an exceptionally potent TBK1 inhibitor with an IC₅₀ value of just 0.2 nM and demonstrated good selectivity. nih.govnih.govresearchgate.net For comparison, the reference inhibitors BX795 and MRT67307 showed TBK1 inhibition with IC₅₀ values of 7.1 nM and 28.7 nM, respectively, under the same experimental conditions. nih.gov MRT67307 is also known to inhibit IKKε with an IC₅₀ of 160 nM. nih.gov
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs against TBK1
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Compound 15y | TBK1 | 0.2 |
| BX795 (Reference) | TBK1 | 7.1 |
Other Serine/Threonine Kinases (e.g., CK1d, p38α, Aurora A)
The versatility of the pyrazolopyridine scaffold allows for its adaptation to target other serine/threonine kinases involved in cell division and signaling.
Aurora A Kinase: By modifying the pyrimidine (B1678525) moiety of a known inhibitor, researchers developed a class of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines as selective Aurora A kinase inhibitors. One compound, designated as compound 6 , showed potent inhibition of Aurora A and excellent selectivity over Aurora B and a panel of 60 other kinases. nih.gov
p38α: The pyrazolo[1,5-a]pyridine chemotype was originally explored for its ability to target human MAPK14 (p38α), a key kinase in cellular stress responses. biorxiv.org
Casein Kinase (CK): Derivatives of pyrazolo[1,5-a]pyridine have been repurposed to create fungal-selective inhibitors of Yck2, an ortholog of the eukaryotic casein kinase 1 (CK1) family. biorxiv.org Furthermore, optimization of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has led to the development of highly selective inhibitors of Casein Kinase 2 (CK2). biorxiv.org
Enzyme Targets Beyond the Kinome
While kinases are the predominant targets, the therapeutic utility of pyrazolopyridine analogs extends to other enzyme classes. A notable example involves the disruption of protein-protein interactions (PPIs).
Research has identified derivatives of pyrazolo[4,3-c]pyridine as the first-in-class small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction. acs.org This interaction is vital for the import of proteins into the glycosome, a specialized organelle in Trypanosoma parasites, which are responsible for diseases like sleeping sickness and Chagas disease. A lead compound (1 ) was identified with a dissociation constant (KD) of 163 μM. acs.org Subsequent work to merge structural features of active compounds led to a hybrid molecule (29 ) with superior inhibitory activity against the TbPEX14–PEX5 PPI. acs.org
Receptor Target Binding and Functional Assays
Analogs based on the pyrazolo[4,3-c]pyridine framework have been shown to bind with high affinity to important receptors in the central nervous system.
A series of 2-aryl(heteroaryl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones, which represent extended analogs of the core pyrazolo[4,3-c]pyridine structure, have been synthesized and evaluated as ligands for the central benzodiazepine (B76468) receptor (BZR). These receptors are allosteric modulatory sites on GABA-A receptors. Structure-activity relationship (SAR) studies confirmed that these compounds align with established pharmacophore models for BZR ligands, and quantitative analysis provided insights into the molecular features required for high-affinity binding.
Adenosine (B11128) receptors, particularly the A3 subtype, are implicated in various pathological conditions, making them a focus for drug discovery. While various pyrazolo-based heterocycles have been investigated as adenosine receptor antagonists, much of the recent work has centered on the pyrazolo[3,4-c]pyridine isomer. nih.govuoa.gr These studies have identified potent dual A1/A3 receptor antagonists with nanomolar affinity. uoa.gr
However, research has also touched upon the pyrazolo[4,3-c]quinoline scaffold as a nonxanthine derivative with potential as an adenosine receptor antagonist. nih.gov This indicates that while other isomers are currently more prominent in the literature for this target, the extended pyrazolo[4,3-c]pyridine framework remains a relevant scaffold for investigation.
Characterization of Molecular Engagement via Biophysical Techniques (e.g., NMR Chemical Shift Perturbations)
Understanding how a ligand binds to its target protein at a molecular level is critical for rational drug design. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. While specific NMR chemical shift perturbation studies on 7-Methyl-1H-pyrazolo[4,3-c]pyridine itself are not widely reported, the utility of the technique has been demonstrated in the development of related compounds.
For example, in the process of discovering pyrazolopyridone inhibitors for Gyrase B, NMR binding studies were used to characterize fragment hits. researchgate.net These studies, along with X-ray crystallography, confirmed the binding of initial fragments and provided a structural basis for their optimization into more potent inhibitors, demonstrating the role of biophysical methods in validating target engagement and guiding medicinal chemistry efforts for this class of compounds. researchgate.net
Preclinical Mechanistic Investigations of 7 Methyl 1h Pyrazolo 4,3 C Pyridine Derivatives in in Vitro Biological Systems
Cellular Antiproliferative Activity Assays
The initial assessment of novel chemical entities for anticancer potential routinely involves evaluating their ability to inhibit the growth of cancer cells. This is typically achieved through cellular antiproliferative activity assays.
Derivatives of the pyrazolo-pyridine scaffold have been subjected to dose-response studies across a panel of human cancer cell lines to determine their antiproliferative effects. For instance, certain pyrazolo-pyridine derivatives have demonstrated activity against cervical cancer (HeLa) and breast cancer (MCF-7) cells. nih.gov The antiproliferative activity of these compounds was determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity. nih.gov
In a study involving novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives, which are structurally related to the core 7-methyl-pyrazolo-pyridine scaffold, their effects on the viability of DLD-1 and HT-29 human colorectal cancer cell lines were investigated. nih.gov The viability and proliferation of these colon cancer cells were analyzed to assess the anticancer activity of the tested agents. nih.gov
Other studies on different isomers, such as pyrazolo[3,4-b]pyridine derivatives, have shown activity against cell lines including the human lung carcinoma cell line (A-549), human hepatocellular carcinoma cell line (HEPG2), and human colon cancer cell line (HCT-116). researchgate.net Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have exhibited notable cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov
A critical parameter derived from dose-response studies is the GI50 value, which represents the concentration of a compound that causes 50% inhibition of cell growth. For derivatives of the related pyrazolo[3,4-b]pyridine scaffold, IC50 values, a similar metric representing 50% inhibitory concentration, have been determined. For example, two derivatives, compounds 17 and 19, showed significant cytotoxic activity against MCF-7 cells with IC50 values of 5.98 µM and 5.61 µM, respectively. nih.gov Another study on different pyrazolo[3,4-b]pyridine derivatives reported IC50 values against HCT-116 cells as low as 2.3 µmol for the most active compound. researchgate.net While specific GI50 values for 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives are not detailed in the provided search results, the data from related structures indicate the potential for potent growth inhibition.
| Compound Derivative Type | Cell Line | IC50/GI50 Value | Reference |
| Pyrazolo[3,4-b]pyridine derivative 19 | MCF-7 | 5.61 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 17 | MCF-7 | 5.98 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 8b | HCT-116 | 2.3 µmol | researchgate.net |
Cell Death Pathway Elucidation
Understanding the mechanism by which a compound induces cancer cell death is crucial. Investigations often focus on apoptosis and autophagy, two key programmed cell death pathways.
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Studies on pyrazolo-pyridine derivatives have shown they can induce apoptosis. nih.gov The pro-apoptotic effect was confirmed through the measurement of mitochondrial membrane potential and the activation of caspases. nih.gov Specifically, these compounds led to increased levels of activated caspase-9 and caspase-3/7 in HeLa and MCF-7 cells, confirming the induction of apoptosis. nih.gov
Caspase-9 is an initiator caspase, and its activation is a critical step in the intrinsic apoptotic pathway, often triggered by mitochondrial stress. elsevierpure.comresearchgate.net Once activated, it can trigger a cascade of effector caspases, such as caspase-3 and -7. nih.gov These effector caspases are responsible for cleaving key cellular substrates, including Poly(ADP-ribose) polymerase 1 (PARP-1). nih.gov PARP-1 is a nuclear enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.gov
Furthermore, investigations into 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine derivatives revealed that their anticancer activity is associated with the initiation of apoptosis through both the intrinsic pathway, indicated by a decrease in mitochondrial membrane potential, and the extrinsic pathway, shown by an increase in caspase-8 activity. nih.gov
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Its role in cancer is complex, as it can be both pro-survival and pro-death. Some anticancer agents can modulate autophagy. In the case of the novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives, treatment of colon cancer cell lines resulted in a decrease in beclin-1, LC3A, and LC3B. nih.gov Beclin-1 is a key protein in the initiation of autophagy, and LC3 is a marker for autophagosomes. The cleavage and conversion of LC3-I to LC3-II (often observed as fragmentation) is a hallmark of autophagic activity. The observed decrease in these markers suggests a modulation of the autophagic pathway by these compounds. nih.gov
Cell Cycle Progression Analysis
The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. Flow cytometry analysis of pyrazolo-pyridine derivatives has shown that they can cause cell cycle arrest. nih.gov Specifically, one potent derivative induced a G0/G1 phase arrest in HeLa cells. nih.gov In a separate study on a different isomer, a pyrazolo[3,4-b]pyridine derivative was found to induce cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov This indicates that compounds based on the pyrazolo-pyridine scaffold have the potential to halt the proliferation of cancer cells by disrupting the cell cycle.
Impact on Proliferating Cell Nuclear Antigen (PCNA) Expression
While pyrazolopyridine derivatives are actively investigated for their potential anticancer properties, specific studies detailing the direct impact of this compound or its close analogues on the expression of Proliferating Cell Nuclear Antigen (PCNA) are not prominent in the reviewed literature. However, research into the broader class of pyrazolopyridines provides insights into their antiproliferative mechanisms.
Studies on related pyrazolo[3,4-c]pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including pancreatic (MIA PaCa-2), prostate (PC-3), and ovarian (SCOV3) cancer cells. nih.gov Investigations into the mechanism of action for the most potent of these compounds revealed that they induce cell-cycle perturbations. Specifically, treatment of PC-3 prostate cancer cells with selected pyrazolo[3,4-c]pyridine derivatives led to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This G0/G1 arrest suggests an interruption of cell proliferation in its early stages, a mechanism that can be influenced by various factors, including the modulation of cyclin-dependent kinases (CDKs) which are critical for cell cycle progression. nih.govnih.gov For instance, the related pyrazolo[4,3-d]pyrimidine scaffold has been identified as a source of novel inhibitors of CDK1/cyclin B. nih.gov
Although a direct link to PCNA expression is not established, the observed cell cycle arrest and general antiproliferative effects highlight a key mechanism by which these compounds may exert their anticancer effects, warranting further investigation into their specific molecular targets within the cell proliferation machinery. nih.govnih.gov
Gene and Protein Expression Profiling in Response to Treatment (e.g., TBK1-downstream genes)
Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as novel and highly potent inhibitors of TANK-binding kinase 1 (TBK1). sigmaaldrich.commdpi.com TBK1 is a crucial kinase in innate immunity signaling pathways, and its activation leads to the phosphorylation of interferon regulatory factors (IRF3/7), which in turn induces the expression of pro-inflammatory and antiviral genes, including Type I interferons (IFNs). sigmaaldrich.com
In a significant study, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed, with one compound, 15y , emerging as a particularly potent TBK1 inhibitor with an IC50 value of 0.2 nM. sigmaaldrich.commdpi.com To confirm that this enzymatic inhibition translated to cellular activity, the researchers profiled the expression of TBK1-downstream genes. They measured the mRNA levels of these genes in human monocyte (THP-1) and murine macrophage (RAW264.7) cell lines following stimulation with lipopolysaccharide (LPS) or poly(I:C) to activate the TBK1 pathway. sigmaaldrich.com The results demonstrated that compound 15y effectively suppressed the expression of TBK1 downstream genes, thereby inhibiting the IFN signaling pathway in these stimulated immune cells. sigmaaldrich.commdpi.com This provides clear evidence that these pyrazolopyridine compounds can modulate gene expression profiles by targeting specific nodes in cellular signaling cascades. sigmaaldrich.com
Antimicrobial and Antiparasitic Efficacy Studies (e.g., Trypanocidal Activity against T. brucei and T. cruzi)
The pyrazolopyridine scaffold and its derivatives have been the subject of numerous studies to evaluate their efficacy against a range of pathogens, including bacteria, fungi, and parasites.
Antimicrobial Activity
Various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine derivatives have been synthesized and tested against clinically relevant bacterial strains. One study evaluated a series of pyrazolo[3,4-b]pyridines against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The results indicated that several derivatives displayed moderate antibacterial activity. nih.gov For example, compounds 6b , 6d , and 6h showed moderate activity against E. coli. nih.gov Similarly, other research has shown that certain N-substituted pyrazolo[3,4-c]pyridine derivatives possess slight activity against B. cereus and S. aureus. nih.gov Another study focusing on novel pyrazolo[3,4-b]pyridine derivatives reported that compound 7b was nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL. uni.lu
| Compound Series | Organism | Activity (MIC/IZ) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (6b) | E. coli | IZ = 13 mm | nih.gov |
| Pyrazolo[3,4-b]pyridine (6d) | E. coli | IZ = 16 mm | nih.gov |
| Pyrazolo[3,4-b]pyridine (7b) | Fusarium oxysporum | MIC = 0.98 µg/mL | uni.lu |
| Pyrazolo[3,4-c]pyridine derivatives | B. cereus, S. aureus | Slight Activity | nih.gov |
Antiparasitic Efficacy
Significant research has focused on the trypanocidal activity of pyrazolopyridine derivatives against the protozoan parasites responsible for Chagas disease (Trypanosoma cruzi) and African trypanosomiasis (Trypanosoma brucei).
Studies on pyrazole-thiadiazole hybrids have demonstrated their potential as antitrypanosomal agents. nih.gov In one such study, a derivative, 1c (2,4-diCl), was identified as the most active against intracellular amastigotes of T. cruzi and also showed activity against trypomastigotes with an IC50 value of 21.71 µM. nih.gov Another derivative, 2k (4-NO2), was also highly active against intracellular amastigotes and demonstrated potent antiparasitic activity in a 3D cardiac microtissue model, which is a key target tissue for T. cruzi. matrixscientific.com Furthermore, 1H-pyrazolo[3,4-b]pyridine analogs have been noted for their high selectivity against the intracellular amastigote forms of the parasite. nih.govgoogle.com Research into pyridyl-pyrazolone derivatives also identified compounds with high potency against T. cruzi, with one derivative showing activity superior to the standard drug benznidazole (B1666585) against bloodstream trypomastigotes. nih.gov
| Compound Series | Parasite | Form | Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrazole-thiadiazole (1c) | T. cruzi | Trypomastigote | 21.71 ± 2.94 µM | nih.gov |
| Pyrazole-thiadiazole (1c) | T. cruzi | Intracellular Amastigote | Most Active in Series | nih.govmatrixscientific.com |
| Pyrazole-thiadiazole (2k) | T. cruzi | Intracellular Amastigote | Most Active in Series | matrixscientific.com |
| N-ethylurea pyrazole (B372694) derivative | T. brucei & T. cruzi | Not Specified | High Potency & Selectivity | nih.gov |
| Pyridyl-pyrazolone derivative | T. cruzi | Bloodstream Trypomastigote | Superior to Benznidazole | nih.gov |
Anti-inflammatory Properties (mechanistic studies)
The anti-inflammatory potential of pyrazole-containing scaffolds is well-documented, with several mechanisms of action being explored for different derivatives.
A primary mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins (B1171923) (PGE2). Pyrimidine-based compounds, which share structural similarities with pyrazolopyridines, are known to function by suppressing COX-1 and COX-2 activity. This suggests that pyrazolopyridine derivatives may also exert anti-inflammatory effects through this pathway.
Another key inflammatory pathway involves the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that governs the expression of numerous pro-inflammatory genes. A study on pyrazolo[1,5-a]quinazoline derivatives, which are structurally related to pyrazolopyridines, screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. This screening identified several compounds with anti-inflammatory activity. Further mechanistic investigation using pharmacophore mapping and molecular modeling predicted that the most potent compounds could act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, ERK2, and p38α, which are upstream regulators of inflammatory responses. This indicates that pyrazolopyridine-like scaffolds can modulate inflammation by targeting key kinase signaling pathways that control the expression of inflammatory mediators.
Future Directions and Emerging Research Avenues for 7 Methyl 1h Pyrazolo 4,3 C Pyridine in Chemical Research
Development of Advanced and Sustainable Synthetic Methodologies
The future of synthesizing 7-Methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives lies in the development of more efficient, cost-effective, and environmentally friendly methods. While traditional multi-step syntheses have been established, the focus is shifting towards sustainable practices. This includes the use of magnetically recoverable nanocatalysts, which simplify purification and reduce waste. rsc.org Researchers are also exploring one-pot reactions and multi-component reactions to increase efficiency and yield. nih.govrsc.org The aim is to develop protocols that are not only high-yielding but also operationally simple and utilize stable, readily available starting materials. researchgate.net
Future synthetic strategies will likely incorporate:
Flow chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability.
Photoredox catalysis: This approach utilizes light to drive chemical reactions, often under mild conditions, reducing the need for harsh reagents.
Biocatalysis: Employing enzymes as catalysts can lead to highly selective and environmentally benign synthetic routes.
Exploration of Novel Reaction Vectors and Functionalization Handles
To fully explore the chemical space around the this compound core, researchers are actively seeking novel ways to introduce functional groups at various positions on the heterocyclic ring system. This "vectorial functionalization" is crucial for fine-tuning the compound's properties for specific applications. rsc.org
Recent advancements have demonstrated the selective functionalization of different positions on the pyrazolopyridine scaffold, including the nitrogen atoms (N-1 and N-2), and carbon atoms (C-3, C-5, and C-7). rsc.org Techniques such as tandem borylation and Suzuki-Miyaura cross-coupling, Pd-catalyzed Buchwald-Hartwig amination, and selective metalation are being employed to introduce a wide range of substituents. rsc.org
Future research will focus on:
Developing more regioselective C-H activation methods to directly functionalize the pyridine (B92270) and pyrazole (B372694) rings. rsc.org
Exploring the use of directing groups to control the site of functionalization.
Investigating cycloaddition reactions to build more complex fused-ring systems.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Key applications of AI and ML in this area include:
Predictive Modeling: Machine learning algorithms can predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netcorp.at
De Novo Design: Generative models can design entirely new molecules with desired properties, expanding the accessible chemical space beyond what is conceivable through traditional methods.
Reaction Prediction and Synthesis Planning: AI can assist in devising efficient synthetic routes to target molecules, saving time and resources in the laboratory. wgtn.ac.nz
For instance, machine learning models have been used to predict reaction yields for similar heterocyclic compounds, providing a tool for the rational design of molecules. nih.gov The integration of interpretable AI, which can explain the reasoning behind its predictions, will be crucial for gaining the trust of medicinal chemists and accelerating the adoption of these technologies. nih.gov
Discovery of Undiscovered Biological Targets and Polypharmacological Applications
The structural similarity of the pyrazolopyridine core to purine (B94841) suggests that derivatives of this compound could interact with a wide range of biological targets. rsc.org While research has already identified their potential as inhibitors of enzymes like c-Met kinase and PIM-1 kinase, there is a vast, unexplored landscape of other potential targets. nih.govnih.gov
Future research will likely uncover novel biological activities for this class of compounds. A key area of interest is polypharmacology , the concept that a single drug can modulate multiple targets simultaneously. This approach can be particularly beneficial in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.
Systematic screening of this compound libraries against diverse panels of kinases and other protein families will be essential for identifying new targets and understanding their polypharmacological profiles. acs.org This could lead to the development of next-generation therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.
Mechanistic Deconvolution of Complex Biological Activities
As new biological activities of this compound derivatives are discovered, a deep understanding of their mechanisms of action at the molecular level will be crucial. This involves not only identifying the primary biological target but also elucidating the downstream signaling pathways that are affected.
For example, studies on pyrazolo[3,4-b]pyridine derivatives have shown that they can induce apoptosis in cancer cells by arresting the cell cycle and modulating the expression of pro- and anti-apoptotic genes. nih.gov Future research on this compound will require a combination of experimental techniques to unravel these complex biological processes:
Western Blotting: To probe the phosphorylation status and expression levels of key proteins in relevant signaling pathways. nih.gov
Flow Cytometry: To analyze cell cycle progression and apoptosis. nih.gov
Gene Expression Profiling: To identify changes in gene expression patterns upon treatment with the compound. nih.gov
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level insights into how these compounds bind to their targets.
Application of this compound as a Tool in Chemical Biology for Pathway Probing
Beyond their therapeutic potential, well-characterized this compound derivatives can serve as valuable tools for chemical biologists to dissect complex biological pathways. A potent and selective inhibitor of a specific protein can be used to probe the function of that protein in living cells and organisms.
By developing a toolbox of this compound-based probes with varying selectivity profiles, researchers can investigate the roles of different kinases and other enzymes in health and disease. This could lead to a better understanding of disease mechanisms and the identification of new drug targets. The development of photo-activatable or "clickable" versions of these compounds would further enhance their utility as chemical biology probes, allowing for precise spatial and temporal control over their activity.
Q & A
Q. What synthetic methodologies are commonly employed to construct the pyrazolo[4,3-c]pyridine scaffold?
The pyrazolo[4,3-c]pyridine core can be synthesized via two primary strategies: (i) annelation of a pyrazole ring onto a pre-existing pyridine derivative or (ii) pyridine-ring formation using pyrazole precursors. For example, Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization, yields trifluoromethyl-substituted derivatives . Elemental analysis and spectral data (IR, NMR) are critical for confirming structural integrity .
Q. How is the antimicrobial activity of 7-methyl-1H-pyrazolo[4,3-c]pyridine derivatives evaluated experimentally?
Antimicrobial assays typically involve testing compounds against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth microdilution methods. Activity is quantified via minimum inhibitory concentration (MIC) values. Derivatives with electron-withdrawing substituents (e.g., nitro groups) often exhibit enhanced potency due to improved membrane penetration .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Key techniques include:
- Elemental analysis for empirical formula validation.
- Spectral methods : IR (to confirm functional groups like NH or C=O), H/C NMR (for substituent positioning and regiochemistry), and mass spectrometry (for molecular ion verification) .
- X-ray crystallography for resolving ambiguities in fused-ring systems, as demonstrated in PIM1 kinase inhibitor studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[4,3-c]pyridines as EGFR inhibitors?
SAR studies focus on substituent effects at the 3-, 6-, and 7-positions. For instance, 7-methyl substitution enhances steric complementarity with EGFR’s hydrophobic pocket, while electron-deficient aryl groups at position 3 improve kinase selectivity. Computational docking (e.g., LigBEnD hybrid modeling) can predict binding modes and guide synthetic prioritization . Bioactivity against EGFR-overexpressing cell lines (e.g., A431) validates target engagement .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for pyrazolo[4,3-c]pyridine derivatives?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Mitigation approaches include:
Q. How are pyrazolo[4,3-c]pyridine-based kinase inhibitors designed to minimize off-target toxicity?
Selectivity is achieved through:
- Scaffold rigidification : Introducing fused rings (e.g., tetrahydro derivatives) to restrict conformational flexibility and reduce promiscuity.
- Targeted substitutions : Bulky groups (e.g., 6-methylpyrazine in PIM1 inhibitors) exploit unique ATP-binding pocket features of specific kinases .
- Proteome-wide screening : Kinome-wide profiling (e.g., KINOMEscan) identifies cross-reactivity risks early in development .
Q. What experimental protocols ensure safe handling of reactive intermediates during pyrazolo[4,3-c]pyridine synthesis?
Hazardous intermediates (e.g., 5-chloropyrazole aldehydes) require:
- Controlled environments : Gloveboxes for air/moisture-sensitive steps.
- Protective equipment : Nitrile gloves, FFP3 masks, and chemical-resistant aprons.
- Waste management : Segregation of halogenated byproducts for incineration .
Methodological Considerations
Q. How are computational tools integrated into the design of pyrazolo[4,3-c]pyridine derivatives?
- QSAR modeling : Topological indices (e.g., Wiener index) correlate molecular shape with chromatographic retention parameters, aiding lead optimization .
- Molecular dynamics (MD) : Simulates ligand-receptor interactions over time, identifying stable binding poses for EGFR or PIM1 inhibitors .
Q. What in vitro assays are critical for evaluating the anticancer potential of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
